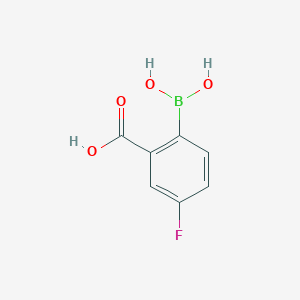

2-Borono-5-fluorobenzoic acid

説明

2-Borono-5-fluorobenzoic acid is a chemical compound with the CAS Number: 874290-63-8 . It has a molecular weight of 183.93 . The IUPAC name for this compound is 2-(dihydroxyboryl)-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-Borono-5-fluorobenzoic acid consists of a benzene ring with a boronic acid group (B(OH)2) and a fluorine atom attached at positions 2 and 5, respectively . The carboxylic acid group is attached to the benzene ring .Physical And Chemical Properties Analysis

2-Borono-5-fluorobenzoic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Organic Synthesis and Material Science

Additionally, boron difluoride compounds, closely related to 2-borono-5-fluorobenzoic acid, exhibit impressive optical properties, making them attractive for use in molecular probes, lasers, and photosensitizers. Their integration with poly(lactic acid) (PLA) has led to the discovery of materials with unique room-temperature phosphorescence, showcasing their potential as sensitive single-component oxygen sensors (Guoqing Zhang et al., 2007).

Fluorescence Sensing and Bioimaging

The development of fluorescent molecular rotors based on organoboron compounds derived from Schiff bases illustrates the innovative applications of boron in bioimaging and cytotoxicity studies. These compounds, characterized by their reversible thermochromism and enhanced fluorescence in response to viscosity changes, present new avenues for cellular imaging and the investigation of biological processes (Marisol Ibarra-Rodrı Guez et al., 2017).

Furthermore, boronic acid-functionalized lanthanide metal-organic frameworks (LMOFs) have demonstrated groundbreaking applications in the selective ratiometric fluorescence detection of fluoride ions. This innovation not only leverages the optical properties of LMOFs but also introduces a functional approach for the precise determination of specific ions, marking a significant advancement in analytical chemistry (Zhong-Rui Yang et al., 2017).

Environmental Monitoring

The boronic acid-functionalized MoS2 quantum dots (B-MoS2 QDs) exemplify the environmental applications of 2-borono-5-fluorobenzoic acid derivatives. These quantum dots have been utilized in constructing fluorescence sensors for the sensitive and selective detection of mercury ions in water, showcasing the compound's contribution to environmental safety and monitoring (Xinrong Guo et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-borono-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVANIKYUYQABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660242 | |

| Record name | 2-Borono-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Borono-5-fluorobenzoic acid | |

CAS RN |

874290-63-8 | |

| Record name | 2-Borono-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

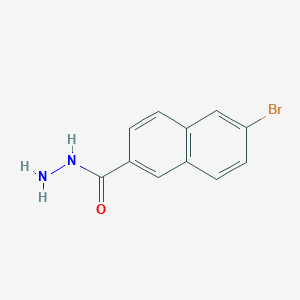

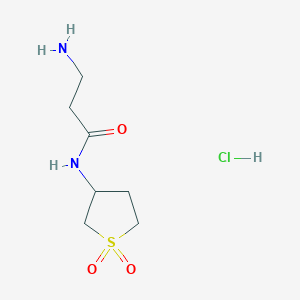

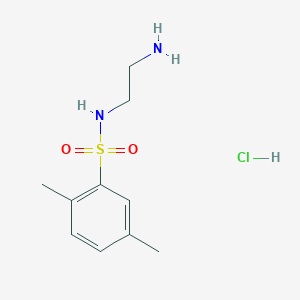

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)

![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)